Disodium (6-(5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-3-oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)methyl dihydrogen phosphate
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Overview
Description
Disodium (6-(5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-3-oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)methyl dihydrogen phosphate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrido[3,2-b][1,4]oxazin ring, a pyrimidinyl group, and multiple functional groups such as fluoro, trimethoxyphenylamino, and phosphate groups. Its molecular formula is C22H23FN6O5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium (6-(5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-3-oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)methyl dihydrogen phosphate involves multiple steps. The starting materials typically include 3,4,5-trimethoxyaniline, 5-fluoropyrimidine, and 2,2-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one. The synthesis proceeds through a series of nucleophilic substitution reactions, condensation reactions, and phosphorylation reactions. The reaction conditions often require the use of catalysts, such as trisodium phosphate dodecahydrate, and specific temperature and pH conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC) and recrystallization, ensures the compound meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Disodium (6-(5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-3-oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)methyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro groups to amino groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reactions typically require controlled temperature, pressure, and pH conditions to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Disodium (6-(5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-3-oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)methyl dihydrogen phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Disodium (6-(5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-3-oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Disodium (6-(5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-3-oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)methyl dihydrogen phosphate include:
- 6-(5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
- 5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino derivatives
- Pyrido[3,2-b][1,4]oxazin derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with multiple molecular targets
Properties
Molecular Formula |
C23H26FN6Na2O9P |
---|---|
Molecular Weight |
626.4 g/mol |
InChI |
InChI=1S/C23H26FN6O9P.2Na/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4;;/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29);; |
InChI Key |
WJZSLKTWPYBQNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)(O)O)C.[Na].[Na] |
Origin of Product |
United States |
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